

A Technical Guide to the Spectroscopic Characterization of 4-Methoxybenzaldehyde Oxime

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Compound of Interest

Compound Name:	4-Methoxybenzaldehyde oxime
CAS No.:	3717-22-4
Cat. No.:	B3022790

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This guide provides an in-depth analysis of the spectroscopic data for **4-Methoxybenzaldehyde oxime** (also known as p-anisaldehyde oxime), a compound of interest in synthetic chemistry and drug development. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and professionals who require a comprehensive understanding of the structural elucidation of this molecule.

Introduction

4-Methoxybenzaldehyde oxime (C₈H₉NO₂) is a derivative of 4-methoxybenzaldehyde.^[1] The oxime functional group (-C=N-OH) introduces the possibility of stereoisomerism, specifically E (anti) and Z (syn) isomers, which can significantly influence the compound's biological activity and chemical reactivity. Accurate spectroscopic characterization is therefore paramount for confirming its identity, purity, and isomeric form. This guide will focus on the two primary spectroscopic techniques for organic molecule characterization: NMR and IR spectroscopy.

Molecular Structure and Isomerism

The presence of the C=N double bond results in two geometric isomers: E and Z. The orientation of the hydroxyl group (-OH) relative to the aromatic ring dictates the isomer. The E isomer is generally more stable due to reduced steric hindrance.

Caption: E (anti) and Z (syn) isomers of **4-Methoxybenzaldehyde oxime**.

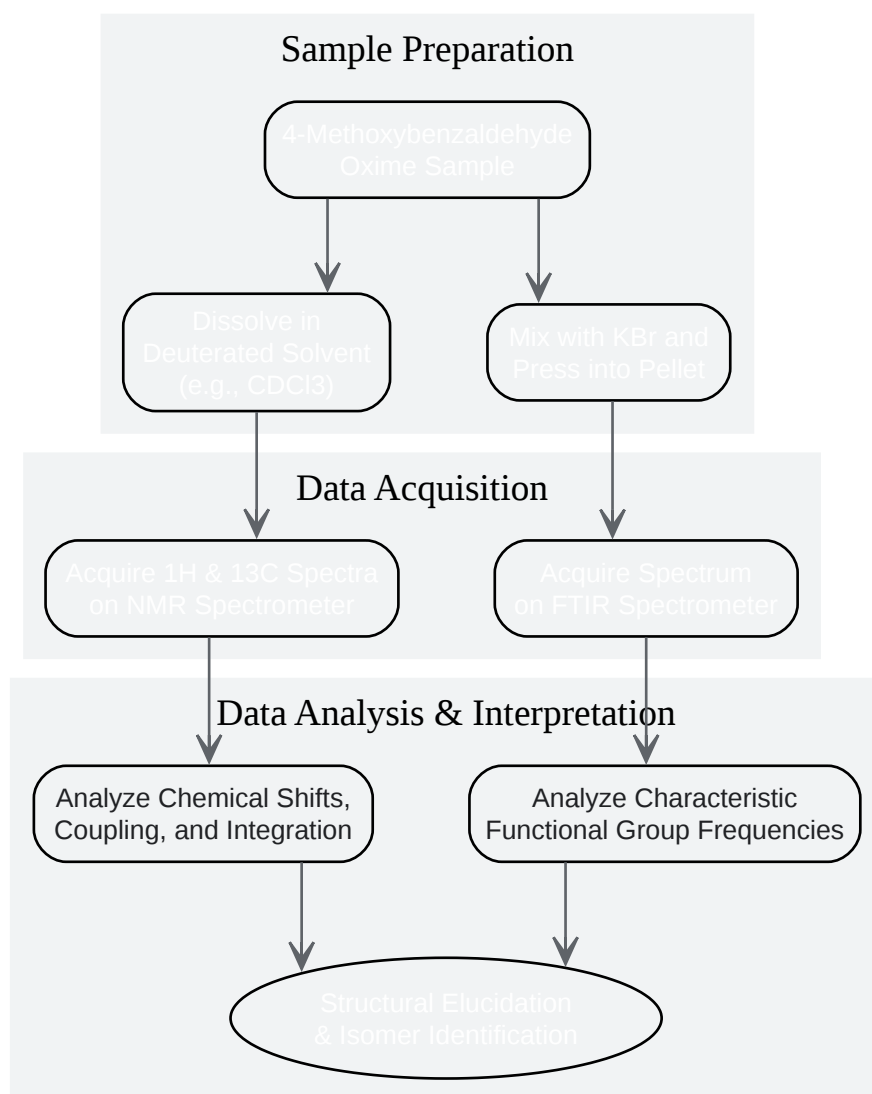
Experimental Protocols

A standard protocol for obtaining NMR spectra of **4-Methoxybenzaldehyde oxime** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Set the spectral width to cover the range of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the range of 0-200 ppm.
 - Use a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.

A common method for solid samples is:

- Sample Preparation (KBr Pellet):
 - Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr).
 - Grind the mixture to a fine powder.
 - Press the powder into a transparent pellet using a hydraulic press.
- Instrumentation: Analyze the pellet using a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Scan the mid-IR range (4000-400 cm^{-1}).
 - Acquire a background spectrum of the empty sample compartment first.
 - Acquire the sample spectrum and ratio it against the background.



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Caption: General workflow for spectroscopic analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[2] For the more stable (E)-isomer of **4-Methoxybenzaldehyde oxime** in CDCl₃, the following signals are typically observed.[3]

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-OH	~9.54	Singlet (broad)	1H	-
-CH=N	8.11 - 8.14	Singlet	1H	-
Aromatic H (ortho to -CH=N)	7.52	Doublet	2H	7.2 - 8.7
Aromatic H (ortho to -OCH ₃)	6.90 - 6.91	Doublet	2H	7.2 - 8.7
-OCH ₃	3.80 - 3.84	Singlet	3H	-

- Aromatic Protons: The aromatic region shows a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing oxime group are deshielded and appear downfield (δ ~7.52 ppm) compared to the protons ortho to the electron-donating methoxy group (δ ~6.91 ppm).[3]
- Oxime and Methoxy Protons: The singlet at δ ~8.11 ppm is characteristic of the imine proton (-CH=N).[3] The methoxy group (-OCH₃) protons appear as a sharp singlet at δ ~3.84 ppm. [3]
- Hydroxyl Proton: The hydroxyl proton of the oxime is typically broad and its chemical shift can vary (around 9.54 ppm) depending on concentration and solvent due to hydrogen bonding.[4]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For the (E)-isomer, the approximate chemical shifts are as follows[3]:

Signal Assignment	Chemical Shift (δ , ppm)
C=N	~150
C-OCH ₃	~160
C-H (Aromatic, ortho to -CH=N)	~129
C-H (Aromatic, ortho to -OCH ₃)	~114
Quaternary Aromatic C	Not explicitly resolved in source
-OCH ₃	~55

- Imine Carbon: The carbon of the C=N double bond is significantly deshielded and appears around δ 150 ppm.[3]
- Aromatic Carbons: The carbon attached to the electron-donating methoxy group is the most deshielded aromatic carbon. The carbons ortho and meta to the methoxy group are shielded, with the ortho carbons appearing at a lower chemical shift (δ ~114 ppm).[3]
- Methoxy Carbon: The carbon of the methoxy group appears upfield at approximately δ 55 ppm.[3]

IR Spectral Data and Interpretation

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3353	O-H Stretch (broad)	Oxime -OH
~2929	C-H Stretch	Aromatic/Methyl C-H
~1606	C=N Stretch	Oxime C=N
~1513	C=C Stretch	Aromatic Ring
~1253	C-O Stretch	Aryl-O-CH ₃
~956	N-O Stretch	Oxime N-O

- -OH Stretch: A broad absorption band around 3353 cm^{-1} is a clear indication of the hydrogen-bonded O-H group of the oxime.[3]
- C=N Stretch: The absorption at $\sim 1606\text{ cm}^{-1}$ is characteristic of the C=N double bond stretch. [3]
- Aromatic and Methoxy Groups: The bands at $\sim 1513\text{ cm}^{-1}$ correspond to the aromatic C=C stretching vibrations. The strong absorption at $\sim 1253\text{ cm}^{-1}$ is due to the asymmetric C-O-C stretching of the aryl ether.[3]

Conclusion

The combined analysis of ^1H NMR, ^{13}C NMR, and IR spectra provides a comprehensive and unambiguous structural confirmation of **4-Methoxybenzaldehyde oxime**. The data presented in this guide are consistent with the proposed structure and highlight the key spectroscopic features that researchers can use to identify this compound and distinguish between its potential isomers. This systematic approach, from sample preparation to detailed spectral interpretation, ensures the scientific rigor required in research and development.

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